2-Amino-8-bromopurineriboside
Overview
Description
“2-Amino-8-bromopurineriboside” is a nucleotide analog. It has a molecular formula of C10H12BrN5O4 and a molecular weight of 346.14 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Amino-8-bromopurineriboside” consists of a purine ring substituted with an amino group at the 2nd position and a bromine atom at the 8th position .
Physical And Chemical Properties Analysis
“2-Amino-8-bromopurineriboside” has a molecular weight of 346.14 g/mol . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
DNA Mutation Studies
2-Amino-8-bromopurineriboside has been utilized in studies related to DNA mutation. For instance, 5-Bromodeoxyuridine and 2-aminopurine have been used to induce in vivo mutations in phage S13. This has provided insights into specific naturally occurring deoxynucleosides that repress mutation induction in some cases. This type of research has implications for understanding DNA replication and mutation processes (Howard & Tessman, 1964).
Inhibition of Nucleic Acid Synthesis
The compound has been prepared and studied for its effects on nucleic acid synthesis. In Ehrlich ascites tumor cells, 2-Aminopurine 2′-deoxyriboside showed an inhibitory effect on the incorporation of certain nucleic acid elements into DNA. This type of study helps in understanding the mechanisms of nucleic acid synthesis and potential therapeutic targets (Frederiksen, 1965).
Fluorescence Probing in DNA
2-Aminopurine has been widely used as a fluorescence probe in studying DNA's local conformational changes. Its fluorescence properties are sensitive to the local environment in DNA strands, providing valuable insights into the structure and dynamics of DNA. Such research has broad implications for understanding DNA's biological roles and interaction with proteins (Rachofsky, Osman, & Ross, 2001).
DNA Polymerase Studies
The fluorescence properties of 2-Aminopurine have been used to probe the action of DNA polymerase beta. By using different DNA substrates, the study identified factors that affect the observed signal in experiments, helping to understand the mechanism of DNA replication and repair (Dunlap & Tsai, 2002).
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H2,12,13,15)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJSHZKOKYQDHE-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-8-bromopurineriboside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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